![molecular formula C16H20N2O5 B045812 Boc-5-hydroxy-L-tryptophan CAS No. 119768-45-5](/img/structure/B45812.png)
Boc-5-hydroxy-L-tryptophan
Overview
Description
Boc-5-hydroxy-L-tryptophan is an amino acid and a precursor of the neurotransmitter serotonin. It is used as a dietary supplement for its antidepressant, appetite suppressant, and sleep aid properties .
Synthesis Analysis
The synthesis of 5-Hydroxytryptophan (5-HTP) starts with the essential amino acid tryptophan, which is metabolized to 5-HTP by tryptophan hydroxylase (TPH). This process has been studied in metabolically engineered E. coli, where a novel biosynthetic pathway was designed leading to the production of 5-HTP from glucose .Molecular Structure Analysis
The molecular formula of Boc-5-hydroxy-L-tryptophan is C16H20N2O5, and its molecular weight is 320.34 g/mol . The IUPAC name is (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis
The chemical reactions involving 5-HTP are primarily its conversion to serotonin and melatonin. The decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in various physiological processes .Physical And Chemical Properties Analysis
Boc-5-hydroxy-L-tryptophan has a molecular weight of 320.34 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Neurotransmitter Modulation
Boc-5-HTP is a precursor to serotonin (5-hydroxytryptamine), a neurotransmitter involved in mood regulation, sleep, and appetite. By increasing serotonin levels, Boc-5-HTP may help manage depression, anxiety, and other mood disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for oral supplementation .
Depression and Mood Disorders
As a serotonin precursor, Boc-5-HTP supplementation may alleviate symptoms of depression. It can enhance serotonin synthesis, potentially improving mood, sleep quality, and overall well-being. Clinical studies have explored its efficacy in treating depression, although further research is needed .
Fibromyalgia
Fibromyalgia is characterized by widespread pain, fatigue, and sleep disturbances. Boc-5-HTP has shown promise in managing fibromyalgia symptoms, possibly by modulating serotonin levels. It may alleviate pain, enhance sleep, and improve quality of life for affected individuals .
Obesity and Appetite Control
Boc-5-HTP’s role in appetite regulation makes it relevant for weight management. By increasing serotonin availability, it may reduce cravings, promote satiety, and curb binge eating. However, consult a healthcare professional before using it for weight loss purposes .
Chronic Headaches and Migraines
Serotonin dysregulation is implicated in migraines and chronic headaches. Boc-5-HTP’s potential to enhance serotonin synthesis suggests it could be beneficial in preventing or reducing headache frequency. Clinical trials have explored its efficacy in this context .
Insomnia and Sleep Disorders
Boc-5-HTP’s ability to boost serotonin levels may improve sleep quality and regulate sleep-wake cycles. It could be a natural alternative for managing insomnia. However, dosing and safety considerations are essential, especially when combining it with other medications .
Mechanism of Action
Target of Action
Boc-5-hydroxy-L-tryptophan is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way
Biochemical Pathways
Boc-5-hydroxy-L-tryptophan is likely involved in the biosynthesis of serotonin from tryptophan . In a distinctive 5-HTP biosynthetic route, the unnatural substrate anthranilate is first converted into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then 5-HAA is transformed to 5-HTP using the E. coli endogenous tryptophan synthesis pathway
Result of Action
It is known that the compound is used in proteomics research , suggesting that it may have some effect at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELADEDZLOFFTA-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-5-hydroxy-L-tryptophan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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